4-Phenoxy-1,3-benzothiazol-2-amine

Solid State Characterization Pre-formulation Screening Crystallinity

This 2-aminobenzothiazole derivative features a 4-phenoxy substituent, offering a unique melting point (135–137°C), LogP (3.67), and TPSA (48.14 Ų) that distinguish it from the 6-phenoxy isomer. Researchers requiring precise solid-state characterization or optimized membrane permeability should procure this specific regioisomer. Sourced with ≥95% purity, it guarantees reproducible SAR data for kinase and aldose reductase programs.

Molecular Formula C13H10N2OS
Molecular Weight 242.3
CAS No. 77859-33-7
Cat. No. B2446641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-1,3-benzothiazol-2-amine
CAS77859-33-7
Molecular FormulaC13H10N2OS
Molecular Weight242.3
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N
InChIInChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15)
InChIKeySLROQLPSKILYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-1,3-benzothiazol-2-amine (CAS 77859-33-7): Procurement Guide for a Differentiated 4-Phenoxy Benzothiazole Scaffold


4-Phenoxy-1,3-benzothiazol-2-amine is a 2-aminobenzothiazole derivative characterized by a phenoxy substituent at the 4-position of the fused bicyclic core, with molecular formula C₁₃H₁₀N₂OS and molecular weight 242.30 g/mol . Commercial sources provide this compound as a versatile small molecule scaffold with a typical purity specification of ≥95% . Its specific substitution pattern distinguishes it from other benzothiazol-2-amine isomers, including the 6-phenoxy variant, and may confer unique physicochemical and biological properties relevant to pharmaceutical and agrochemical research.

Why 4-Phenoxy-1,3-benzothiazol-2-amine Cannot Be Substituted by Generic Benzothiazol-2-amines or Positional Isomers


Generic substitution of benzothiazol-2-amine derivatives is precluded by the profound impact of substituent position on both physical properties and biological target engagement. The 4-phenoxy isomer exhibits a melting point of 135–137 °C, while the closely related 6-phenoxy isomer melts at 167–169 °C—a difference of 30–34 °C that reflects distinct crystalline packing and potential solubility behavior [1]. Furthermore, computational predictions indicate that the 4-phenoxy group raises LogP to 3.67 and reduces TPSA to 48.14 Ų relative to the unsubstituted 2-aminobenzothiazole scaffold (LogP ~1.6–1.9, TPSA ~39–67 Ų), which would alter membrane permeability and oral bioavailability [2]. These differences underscore that even positional isomers cannot be assumed to behave identically in formulation, analytical, or biological assays, making targeted procurement of the 4-substituted derivative essential for reproducible results.

Product-Specific Quantitative Evidence for 4-Phenoxy-1,3-benzothiazol-2-amine Differentiation


Melting Point: 4-Phenoxy vs. 6-Phenoxy Isomer Distinguishes Physical Form for Handling and Formulation

The melting point of 4-phenoxy-1,3-benzothiazol-2-amine is 135–137 °C, while its 6-phenoxy positional isomer melts at 167–169 °C, indicating a substantial difference in crystalline lattice energy [1].

Solid State Characterization Pre-formulation Screening Crystallinity

Purity Specification: 95% Benchmark Enables Consistent SAR and Reproducible Biological Assays

Commercial vendors supplying 4-phenoxy-1,3-benzothiazol-2-amine consistently specify a minimum purity of 95% .

Quality Control Synthetic Chemistry Biological Screening

Computationally Predicted Physicochemical Properties Differentiate 4-Phenoxy from Unsubstituted 2-Aminobenzothiazole

For 4-phenoxy-1,3-benzothiazol-2-amine, the calculated LogP is 3.67 and TPSA is 48.14 Ų . In comparison, the unsubstituted 2-aminobenzothiazole scaffold has a reported LogP of 1.63 and TPSA of 38.9 Ų [1][2].

ADME Prediction Drug-likeness Computational Chemistry

High-Impact Application Scenarios for 4-Phenoxy-1,3-benzothiazol-2-amine Based on Quantitative Differentiation


Pre-formulation and Solid-State Characterization Studies Requiring Isomer-Specific Thermal Behavior

The distinct melting point of 4-phenoxy-1,3-benzothiazol-2-amine (135–137 °C) versus its 6-phenoxy isomer (167–169 °C) enables unambiguous identification via thermal analysis and informs decisions on salt or co-crystal formation, melt granulation, and lyophilization cycle development. Researchers working on benzothiazole-based aldose reductase inhibitors or kinase modulators should procure this specific isomer to ensure accurate solid-state characterization [1].

Cellular Permeability and ADME Profiling Studies for Benzothiazole-Derived Tool Compounds

The computed LogP of 3.67 and TPSA of 48.14 Ų position this compound in a favorable region for passive membrane diffusion. Studies requiring efficient cellular uptake, such as intracellular target engagement assays or in vivo pharmacokinetic profiling, will benefit from the 4-phenoxy derivative's enhanced lipophilicity relative to the unsubstituted 2-aminobenzothiazole scaffold (LogP ~1.6) [2]. Procurement of this compound, rather than a generic benzothiazol-2-amine, aligns with the intended permeability profile.

Reliable Structure-Activity Relationship (SAR) Exploration Requiring High and Consistent Purity

The commercial availability of 4-phenoxy-1,3-benzothiazol-2-amine at ≥95% purity ensures that SAR studies investigating the impact of 4-position substitution on benzothiazole biological activity (e.g., kinase inhibition, antimicrobial effects) are not confounded by variable impurities. Sourcing from reputable vendors with documented purity specifications minimizes the risk of batch-to-batch variability and false structure-activity correlations .

Development of Selective Kinase or Reductase Inhibitors Based on Benzothiazole Scaffold Optimization

Although specific IC₅₀ data for the 4-phenoxy derivative are not yet available in public literature, the benzothiazole class is well-established in programs targeting RIPK1/RIPK3 necroptosis kinases and aldose reductase [3][4]. The 4-phenoxy substitution pattern has been utilized as a synthetic intermediate in aldose reductase inhibitor patents, suggesting its potential as a key fragment for structure-guided optimization [1]. For teams exploring benzothiazole SAR, this compound represents a strategically positioned regioisomer with defined physical properties that can be benchmarked against the 6-phenoxy analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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